![molecular formula C16H16N4O3 B2700277 methyl 4-((2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 1797086-03-3](/img/structure/B2700277.png)
methyl 4-((2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate
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Description
Scientific Research Applications
- Studies have investigated its mechanism of action and efficacy in inhibiting bacterial growth, making it a potential candidate for novel antibiotics .
- The imidazole scaffold has been associated with anti-inflammatory effects. Researchers have evaluated the anti-inflammatory activity of this compound, which could contribute to the development of anti-inflammatory drugs .
- This compound may exhibit antitumor properties, although further studies are needed to validate its potential as a therapeutic agent .
- Researchers have examined whether this compound could play a role in managing diabetes or related metabolic disorders .
- Investigations have assessed the antioxidant capacity of this compound, which could have implications for health and disease prevention .
Antibacterial and Antimycobacterial Activity
Anti-Inflammatory Properties
Antitumor Activity
Antidiabetic Potential
Antioxidant Capacity
Anti-amoebic and Antihelmintic Activities
properties
IUPAC Name |
methyl 4-(2-imidazo[1,2-b]pyrazol-1-ylethylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-23-16(22)13-4-2-12(3-5-13)15(21)17-8-9-19-10-11-20-14(19)6-7-18-20/h2-7,10-11H,8-9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIDZXDGHJGRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate |
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